

An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol
Cat. No.:	B020139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral characterization of Lercanidipine Impurity E, a known related substance of the antihypertensive drug Lercanidipine. Due to the proprietary nature of reference standards, specific spectral data for Lercanidipine Impurity E is not publicly available. However, this document offers detailed experimental protocols for acquiring the necessary data and structured templates for its presentation, empowering researchers to conduct a thorough analysis upon obtaining a reference standard.

Lercanidipine Impurity E is chemically identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol. Its unique structure, lacking the dihydropyridine ring characteristic of the active pharmaceutical ingredient, makes its spectral characterization crucial for identification and quantification in drug substance and product.

Chemical Information:

- IUPAC Name: 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
- CAS Number: 100442-33-9
- Molecular Formula: C₂₀H₂₇NO

- Molecular Weight: 297.43 g/mol

Data Presentation

The following tables are structured to enable a clear and comparative presentation of quantitative spectral data for Lercanidipine Impurity E. These should be populated with experimental data upon analysis of a certified reference standard.

Table 1: Mass Spectrometry Data

Parameter	Observed Value	Comments
Ionization Mode	ESI+	Electrospray Ionization, Positive Mode
Mass Analyzer	Q-TOF/Orbitrap	Specify the type of mass analyzer used
[M+H] ⁺ (Calculated)	298.2165	C ₂₀ H ₂₈ NO ⁺
[M+H] ⁺ (Observed)	To be filled with experimental data	
Mass Error (ppm)	To be filled with experimental data	
Major Fragmentation Ions	To be filled with experimental data	

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment

Table 4: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment of Functional Group
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Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality spectral data for the structural elucidation and characterization of Lercanidipine Impurity E.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern for elemental composition confirmation.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of Lercanidipine Impurity E reference standard.
 - Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
 - Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Instrumental Parameters:
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 120 - 150 °C
 - Desolvation Temperature: 350 - 450 °C

- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 - 800 L/hr
- Mass Range: m/z 50 - 500
- Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the protonated molecular ion.
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
- Data Analysis:
 - Determine the accurate mass of the protonated molecular ion $[M+H]^+$.
 - Calculate the mass error in parts per million (ppm).
 - Propose the elemental composition based on the accurate mass.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed chemical structure of the molecule by analyzing the chemical environment of the hydrogen (1H) and carbon (^{13}C) nuclei.
- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of Lercanidipine Impurity E reference standard in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) or other suitable deuterated solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16 - 64
- Relaxation Delay (d1): 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters:
- Pulse Program: Proton-decoupled (zgpg30)
- Number of Scans: 1024 - 4096
- Relaxation Delay (d1): 2.0 s
- Spectral Width: 0 to 200 ppm
- Data Analysis:
- Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- For ^1H NMR, integrate the signals, determine their multiplicity, and measure the coupling constants.
- Assign the signals in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the structure of Lercanidipine Impurity E. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

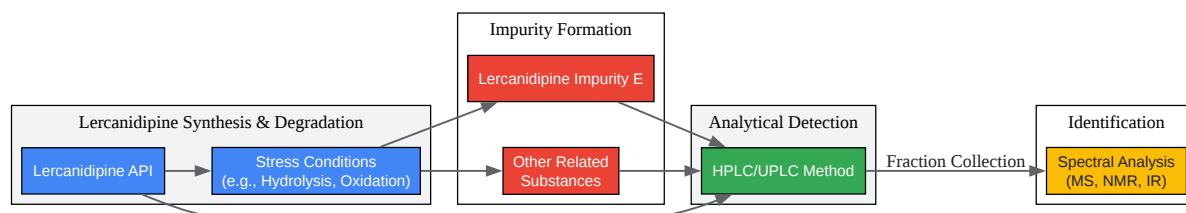
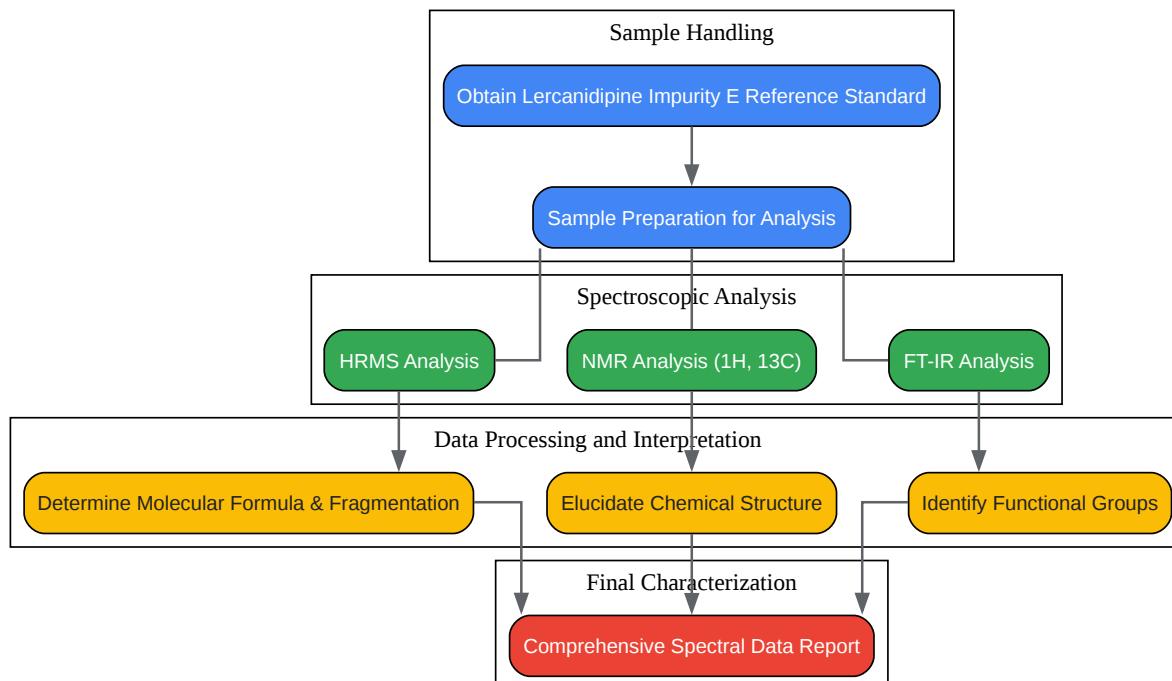
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer.

- Sample Preparation:
 - Use the Attenuated Total Reflectance (ATR) technique for solid samples.
 - Place a small amount of the Lercanidipine Impurity E reference standard directly on the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure arm.
- Instrumental Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16 - 32
- Data Analysis:
 - Identify the characteristic absorption bands.
 - Assign the observed bands to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-N stretch, aromatic C=C stretch).

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and characterization of Lercanidipine Impurity E.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020139#spectral-data-for-lercanidipine-impurity-e>

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